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Compound of Interest

Compound Name: 7-(4-Fluorophenyl)isoindolin-1-one

Cat. No.: B1339292 Get Quote

The isoindolin-1-one core, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry,

recognized as a "privileged scaffold" due to its presence in a multitude of natural products and

synthetic compounds with diverse and potent biological activities.[1][2] Its rigid, planar structure

provides an excellent platform for the spatial orientation of substituents, enabling precise

interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range

of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antipsychotic

activities.[3][4]

The subject of this guide, 7-(4-Fluorophenyl)isoindolin-1-one, represents a strategic

evolution of this core. The introduction of an aryl group at the C-7 position is a key modification

for exploring new binding interactions, often targeting hydrophobic pockets in enzymes or

receptors. Furthermore, the incorporation of a fluorine atom on this phenyl ring is a classic

medicinal chemistry tactic used to enhance metabolic stability, improve binding affinity through

favorable electronic interactions, and modulate pharmacokinetic properties.

Physicochemical & Structural Data
A foundational understanding of a compound's physical and chemical properties is critical for its

progression through the drug discovery pipeline, influencing everything from assay design to

formulation.

Table 1: Core Properties of 7-(4-Fluorophenyl)isoindolin-1-one
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Property Value Data Source

CAS Number 200049-49-6 N/A

Molecular Formula C₁₄H₁₀FNO PubChem

Molecular Weight 227.24 g/mol PubChem

Appearance
Expected to be a solid at room

temperature
N/A

Topological Polar Surface Area

(TPSA)
29.1 Å² SwissADME[5]

Calculated LogP (Consensus) ~2.6 SwissADME[5]

Hydrogen Bond Donors 1 SwissADME[5]

Hydrogen Bond Acceptors 1 SwissADME[5]

Synthesis and Characterization: A Validated,
Mechanistically-Driven Protocol
The construction of the 7-arylisoindolinone skeleton is most effectively achieved via a

convergent synthesis strategy, culminating in a palladium-catalyzed cross-coupling reaction.

The following multi-step protocol is based on established and reliable transformations in the

field.[6]

Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final compound is

depicted below. The key transformations include amide formation, radical-initiated benzylic

bromination, intramolecular cyclization, and a final Suzuki-Miyaura cross-coupling.

Caption: A validated synthetic pathway to 7-(4-Fluorophenyl)isoindolin-1-one.

Detailed Step-by-Step Methodology
Protocol Justification: This synthetic route is designed for robustness and scalability. It

strategically places the key C-C bond-forming Suzuki coupling as the final step, which is an
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efficient method for introducing the aryl moiety.[7][8] The Sandmeyer reaction is a classic and

reliable transformation for converting an amino group into a bromide, setting the stage for the

coupling.

Step 1: Amide Formation

Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and a

catalytic amount of DMF.

Heat the mixture to 80°C for 2 hours until gas evolution ceases. Causality: This converts the

carboxylic acid to the highly reactive acid chloride, priming it for nucleophilic attack.

Cool to room temperature and concentrate under reduced pressure to remove excess thionyl

chloride.

Dissolve the crude acid chloride in dichloromethane (DCM) and cool to 0°C.

Add a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise. Causality:

Aniline acts as the nucleophile, and triethylamine serves as a base to quench the HCl

byproduct.

Allow the reaction to warm to room temperature and stir for 12 hours. Wash with 1M HCl,

saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield

the amide intermediate.

Step 2: Benzylic Bromination

Dissolve the amide from Step 1 (1.0 eq) in carbon tetrachloride.

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN

(azobisisobutyronitrile).

Heat to reflux (approx. 77°C) for 4 hours. Causality: This is a free-radical chain reaction.

AIBN initiates the process, and NBS serves as the bromine radical source to selectively

brominate the benzylic methyl group.
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Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield the

crude benzylic bromide.

Step 3 & 4: Cyclization and Nitro Reduction

Dissolve the crude bromide from Step 2 in a mixture of THF and water.

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

Heat to reflux for 6 hours. Causality: This is a one-pot reaction. The iron reduces the nitro

group to an amine. The newly formed amine then acts as an intramolecular nucleophile,

displacing the benzylic bromide to form the isoindolinone ring.

Filter the hot solution through Celite, wash with ethyl acetate, and concentrate the filtrate.

Purify by column chromatography to isolate 7-aminoisoindolin-1-one.

Step 5: Sandmeyer Reaction

Suspend 7-aminoisoindolin-1-one (1.0 eq) in 48% HBr at 0°C.

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below

5°C. Causality: This forms the diazonium salt, a highly reactive intermediate.

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.

Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will

be observed.

Stir for 1 hour at room temperature, then heat to 60°C for 30 minutes.

Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography to

yield 7-bromoisoindolin-1-one.

Step 6: Suzuki-Miyaura Cross-Coupling

Combine 7-bromoisoindolin-1-one (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and

potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1).
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Degas the mixture by bubbling argon through it for 15 minutes. Causality: Oxygen must be

removed as it can oxidize and deactivate the palladium catalyst.

Add Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq).

Heat the reaction to 90°C under an argon atmosphere for 12 hours.

Cool, dilute with water, and extract with ethyl acetate. The combined organic layers are

washed, dried, and concentrated.

Purify the crude product by silica gel column chromatography to yield the final product, 7-(4-
Fluorophenyl)isoindolin-1-one.

Analytical Characterization Plan
To ensure structural integrity and purity, a standard battery of analytical tests is required.

Table 2: Analytical Methods for Structural Verification and Purity Assessment
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Technique Purpose Expected Key Features

¹H NMR
Structural elucidation and

confirmation

Aromatic proton signals for

both rings, a singlet for the

CH₂ group, and a broad singlet

for the N-H proton.

¹⁹F NMR
Confirmation of fluorine

incorporation

A single resonance in the aryl-

fluoride region.

¹³C NMR Carbon skeleton confirmation

Resonances for all unique

carbon atoms, including the

characteristic amide carbonyl

peak (~165-170 ppm).

LC-MS
Purity assessment and mass

confirmation

A single major peak in the

chromatogram with an [M+H]⁺

ion corresponding to m/z

228.08.

HRMS Exact mass determination

Provides high-accuracy mass

to confirm the elemental

formula (C₁₄H₁₁FNO).

Biological Activity and Target Discovery Framework
While no specific biological activity has been published for CAS 200049-49-6, the isoindolinone

class is rich with biological precedent. Many derivatives are known inhibitors of key cancer and

inflammation-related enzymes. For instance, different isoindolinones act as potent inhibitors of

Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various protein

kinases.[9][10]

Therefore, a logical first step for a compound like 7-(4-Fluorophenyl)isoindolin-1-one is to

screen it against a panel of these known target classes.

Proposed Target Screening Workflow
The following workflow outlines a logical, tiered approach to efficiently identify the biological

target(s) and mechanism of action for a novel compound.
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Tier 1: Broad Screening

Tier 2: Hit Validation

Tier 3: Mechanism of Action

Phenotypic Screen
(e.g., Anti-proliferation in

Cancer Cell Lines)

Dose-Response Curve
(IC₅₀ Determination)

Target-Based Screen
(e.g., Kinase, PARP, HDAC

Enzyme Panels)

Orthogonal Assay
(e.g., Cellular Target Engagement)

Downstream Pathway Analysis
(e.g., Western Blot)

Structure-Activity Relationship
(SAR) Studies

Click to download full resolution via product page

Caption: A tiered workflow for biological target identification and validation.

Conclusion for the Research Professional
7-(4-Fluorophenyl)isoindolin-1-one is a strategically designed molecule that leverages the

proven biological relevance of the isoindolinone scaffold. The synthetic route presented herein

is robust, mechanistically sound, and amenable to the generation of analogs for structure-

activity relationship (SAR) studies. While its specific biological profile is yet to be defined, its

structural features make it a compelling candidate for screening in oncology and immunology-
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focused drug discovery programs. This guide provides the necessary chemical foundation and

a logical biological framework to initiate a thorough investigation of its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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